2-Imino-3-methyl-5,5-dipropylimidazolidin-4-one
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Overview
Description
2-Imino-3-methyl-5,5-dipropylimidazolidin-4-one is a heterocyclic compound with the molecular formula C10H19N3O and a molecular weight of 197.28 g/mol . This compound belongs to the class of imidazolidinones, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-methyl-5,5-dipropylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the imidazolidinone ring . The reaction conditions often include the use of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Imino-3-methyl-5,5-dipropylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazolidinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazolidinones, while reduction can produce amine derivatives .
Scientific Research Applications
2-Imino-3-methyl-5,5-dipropylimidazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Imino-3-methyl-5,5-dipropylimidazolidin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-3-methyl-5,5-diphenylimidazolidin-4-one
- 2-Amino-3-methyl-5,5-dipropylimidazolidin-4-one
Uniqueness
2-Imino-3-methyl-5,5-dipropylimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as enzyme inhibition and material science .
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-amino-3-methyl-5,5-dipropylimidazol-4-one |
InChI |
InChI=1S/C10H19N3O/c1-4-6-10(7-5-2)8(14)13(3)9(11)12-10/h4-7H2,1-3H3,(H2,11,12) |
InChI Key |
PFJZOGYFCCBYGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)N(C(=N1)N)C)CCC |
Origin of Product |
United States |
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